molecular formula C12H15NO5S B13980479 5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid CAS No. 89704-61-0

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid

Katalognummer: B13980479
CAS-Nummer: 89704-61-0
Molekulargewicht: 285.32 g/mol
InChI-Schlüssel: BMTGPYPBLIGUSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a cyclobutylsulfamoyl group attached to the benzoic acid core, along with a methoxy group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutylsulfamoyl Group: This step involves the reaction of cyclobutylamine with a sulfonyl chloride to form the cyclobutylsulfamoyl intermediate.

    Attachment to the Benzoic Acid Core: The cyclobutylsulfamoyl intermediate is then reacted with 2-methoxybenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Cyclopropylsulfamoyl)-2-methoxybenzoic acid
  • 5-(Cyclopentylsulfamoyl)-2-methoxybenzoic acid
  • 5-(Cyclohexylsulfamoyl)-2-methoxybenzoic acid

Uniqueness

5-(Cyclobutylsulfamoyl)-2-methoxybenzoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can lead to variations in biological activity, chemical reactivity, and physical properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

89704-61-0

Molekularformel

C12H15NO5S

Molekulargewicht

285.32 g/mol

IUPAC-Name

5-(cyclobutylsulfamoyl)-2-methoxybenzoic acid

InChI

InChI=1S/C12H15NO5S/c1-18-11-6-5-9(7-10(11)12(14)15)19(16,17)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3,(H,14,15)

InChI-Schlüssel

BMTGPYPBLIGUSD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.